molecular formula C11H12N2O B2731181 2,3-dimethyl-1H-indole-5-carboxamide CAS No. 6116-47-8

2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B2731181
CAS No.: 6116-47-8
M. Wt: 188.23
InChI Key: MGDDNBUVXGOULU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indole-5-carboxamide is a chemical compound with the molecular formula C11H12N2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them important in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2,3-dimethyl-1H-indole-5-carboxamide involves several steps. One common method includes the reaction of 2,3-dimethylindole with a suitable carboxylating agent under specific conditions. For instance, the reaction can be carried out using p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Chemical Reactions Analysis

2,3-Dimethyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,3-Dimethyl-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity.

Properties

IUPAC Name

2,3-dimethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-7(2)13-10-4-3-8(11(12)14)5-9(6)10/h3-5,13H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDDNBUVXGOULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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